molecular formula C9H8ClFO3 B2918869 Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate CAS No. 1248821-36-4

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

Cat. No.: B2918869
CAS No.: 1248821-36-4
M. Wt: 218.61
InChI Key: VFZKBSXCUYNSAZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C9H8ClFO3. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(4-chloro-3-fluorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-chloro-3-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its electrophilicity, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)-2-hydroxyacetate
  • Methyl 2-(3-fluorophenyl)-2-hydroxyacetate
  • Methyl 2-(4-bromo-3-fluorophenyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its reactivity and potential biological activity compared to compounds with only one substituent. The combination of these substituents also allows for more diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZKBSXCUYNSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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